2-Cyclopropoxy-4-fluoropyridine
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Overview
Description
2-Cyclopropoxy-4-fluoropyridine is a chemical compound with the molecular formula C8H8FNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a cyclopropoxy group and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Cyclopropoxy-4-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes and receptors, influencing their activity. The cyclopropoxy group can also contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the cyclopropoxy group.
4-Fluoropyridine: Another fluorinated pyridine derivative with the fluorine atom at a different position.
2-Cyclopropylpyridine: A pyridine derivative with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
2-Cyclopropoxy-4-fluoropyridine is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoropyridine |
InChI |
InChI=1S/C8H8FNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
FUDWAUKLNGWANV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)F |
Origin of Product |
United States |
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